molecular formula C13H10ClNO4 B3036390 [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol CAS No. 339279-20-8

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol

Cat. No.: B3036390
CAS No.: 339279-20-8
M. Wt: 279.67 g/mol
InChI Key: QQEZMYSHTRTBSC-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a nitroaromatic compound featuring a chlorophenoxy substituent and a hydroxymethyl group. Its molecular structure comprises a benzene ring substituted with a nitro group (-NO₂) at the 3-position, a 4-chlorophenoxy group (-O-C₆H₄-Cl) at the 4-position, and a hydroxymethyl (-CH₂OH) moiety. This compound is synthesized via multi-step organic reactions, often involving nucleophilic aromatic substitution and reduction steps, as seen in analogous syntheses of benzimidazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-chlorophenoxy)-3-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEZMYSHTRTBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268513
Record name 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339279-20-8
Record name 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reduction Step: The intermediate product is reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols.

Major Products

    Oxidation: Formation of 4-(4-chlorophenoxy)-3-nitrobenzaldehyde or 4-(4-chlorophenoxy)-3-nitrobenzoic acid.

    Reduction: Formation of 4-(4-chlorophenoxy)-3-aminophenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H10ClNO3\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}\text{O}_3 and a molecular weight of 279.68 g/mol. Its structure includes both a chlorophenoxy group and a nitrophenyl group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for interactions with biological macromolecules, making it a subject of interest in medicinal research.

Antimicrobial Properties

Research indicates that [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit enzyme activities critical for bacterial survival. The specific mechanisms include interference with cell wall synthesis and inhibition of metabolic pathways essential for growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. The nitrophenyl moiety is believed to play a crucial role in this activity, potentially through the generation of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells.

Pesticide Development

This compound is being explored as an intermediate in the synthesis of novel pesticide formulations. Its structural similarity to known fungicides suggests that it could be modified to enhance efficacy against plant pathogens. For instance, derivatives of this compound have shown promise in inhibiting fungal growth, making it a candidate for developing environmentally friendly agricultural chemicals .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for various chemical modifications, enabling the creation of polymers with tailored properties for specific applications, such as coatings and adhesives. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, which are desirable characteristics in industrial applications.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in cell growth, proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol 4-(4-Cl-phenoxy), 3-NO₂, CH₂OH C₁₃H₁₀ClNO₄ Potential COX-2 inhibition
(4-Fluoro-3-nitrophenyl)methanol 3-NO₂, 4-F, CH₂OH C₇H₆FNO₃ Intermediate in organic synthesis
(4-Nitrophenyl)methanol 4-NO₂, CH₂OH C₇H₇NO₃ Crystallizes in hydrogen-bonded ribbons
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone 4-Cl, 3-NO₂, cyclopropyl ketone C₁₀H₈ClNO₃ Structural studies for agrochemicals
4-Methyl-3-nitrophenol 3-NO₂, 4-CH₃, -OH C₇H₇NO₃ mp 78–81°C; used in dyes
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol 3-Br, 4-(4-Cl-phenoxy), CH₂OH C₁₃H₁₀BrClO₂ Molecular weight 313.57 g/mol

Substituent Effects on Properties

  • Chlorophenoxy vs.
  • Nitro Position: The 3-nitro group in the target compound creates steric hindrance, reducing rotational freedom compared to 4-nitro isomers like (4-nitrophenyl)methanol .
  • Hydroxymethyl vs. Ketone : The hydroxymethyl group enables hydrogen bonding, influencing solubility and crystallinity, whereas ketone derivatives (e.g., ) exhibit higher reactivity in nucleophilic additions.

Physical and Chemical Properties

  • Melting Point: While direct data for the target compound is unavailable, analogues like 4-methyl-3-nitrophenol (mp 78–81°C) suggest nitro and hydroxyl groups contribute to higher melting points due to intermolecular H-bonding .
  • Solubility: Nitroaromatic compounds are typically sparingly soluble in water but soluble in polar organic solvents (e.g., DMF, ethanol) .

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding: Similar to (4-nitrophenyl)methanol (), the target compound likely forms O–H⋯O and C–H⋯O interactions, stabilizing crystal lattices.
  • ¹H NMR Complexity : Overlapping aromatic signals, as seen in , complicate spectral analysis of nitroaromatics.

Biological Activity

Overview

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a nitrophenyl moiety, which contribute to its reactivity and biological effects. Its molecular formula is C13H12ClN1O3, with a molecular weight of 273.69 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study examining its effects on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase
A54925Induction of oxidative stress

The biological activity of this compound is attributed to its interaction with specific cellular targets. The nitro group is believed to play a crucial role in generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the chlorophenoxy moiety may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of this compound suggest that it has a favorable absorption profile with moderate metabolic stability. However, toxicity assessments are necessary to determine safe dosage levels for therapeutic applications. Current data indicate low acute toxicity in animal models, but further investigations are warranted.

Q & A

Q. What role does this compound play in studying environmental persistence of chlorinated aromatics?

  • Ecotoxicology :
  • Use LC-MS/MS to monitor degradation products in soil/water systems.
  • Assess microbial degradation pathways (e.g., via Pseudomonas spp.) under aerobic/anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Reactant of Route 2
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[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol

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